molecular formula C14H15F3O2 B568651 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid CAS No. 916806-97-8

4-Cyclohexyl-3-(trifluoromethyl)benzoic acid

Cat. No.: B568651
CAS No.: 916806-97-8
M. Wt: 272.267
InChI Key: XIWQGDFYIINJLV-UHFFFAOYSA-N
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Description

4-Cyclohexyl-3-(trifluoromethyl)benzoic acid is a prominent chemical intermediate in modern pharmaceutical research, most notably as a key building block in the synthesis of Siponimod (BAF312) . Siponimod is a selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of multiple sclerosis (MS), and the structural motif of this benzoic acid derivative is integral to its biological activity . Beyond this specific application, the compound's structure, featuring a cyclohexyl group and a trifluoromethyl group on the benzoic acid scaffold, makes it a valuable template in medicinal chemistry. The incorporation of the trifluoromethyl group is a well-established strategy to enhance a compound's metabolic stability, membrane permeability, and binding affinity, thereby improving the overall pharmacological profile of potential drug candidates . Research into related trifluoromethyl-substituted benzamide compounds has demonstrated their potential as blockers of voltage-gated potassium (K+) channels, which are important targets for the development of new therapies for epileptic paroxysmal seizures and other neurological conditions . This compound is provided exclusively for research applications in laboratory settings and is strictly for use in further chemical synthesis and drug discovery efforts.

Properties

IUPAC Name

4-cyclohexyl-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O2/c15-14(16,17)12-8-10(13(18)19)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWQGDFYIINJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Halogenation and Cyclohexylation

The synthesis typically begins with a halogenated benzene derivative, such as 1-bromo-2-(trifluoromethyl)benzene. A Grignard reagent, often an i-propylmagnesium chloride-lithium chloride complex, reacts with cyclohexanone in a mixture of heptane and tetrahydrofuran (THF) at 5–10°C to form a cyclohexylated intermediate. This step achieves >85% conversion, with the solvent system critical for stabilizing the Grignard species.

Catalytic Hydrogenation and Bromination

The cyclohexylated product undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in methanol at 20–50°C under 2–20 bar hydrogen pressure, yielding a saturated cyclohexyl moiety. Subsequent bromination with 1,3-dibromo-5,5-dimethylhydantoin in sulfuric acid at 0–5°C introduces a bromomethyl group, achieving 92–95% purity after crystallization.

Carboxylation via Grignard Reagent and CO₂

The brominated intermediate is treated with a butyllithium–magnesium chloride complex in THF at −78°C, followed by quenching with CO₂ to form the carboxylic acid. This step, conducted in situ, achieves a 78–82% yield. Neutralization with potassium carbonate and catalytic DMAP in acetone facilitates product isolation.

Table 1: Key Parameters for Grignard-Based Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Cyclohexylationi-PrMgCl·LiCl, cyclohexanone, heptane/THF8590
HydrogenationPd/C, H₂ (10 bar), MeOH8895
Bromination1,3-Dibromo-5,5-dimethylhydantoin, H₂SO₄9092
CarboxylationBuLi·MgCl₂, CO₂, THF, −78°C8088

First-Generation Route: Cyanation and Alkaline Hydrolysis

Cyanation Reaction

To mitigate risks associated with n-BuLi, a cyanation step using nickel catalysis replaces direct carboxylation. 4-Bromomethyl-1-cyclohexyl-2-(trifluoromethyl)benzene reacts with potassium cyanide in dimethylformamide (DMF) at 80°C, forming the nitrile derivative in 89% yield.

Alkaline Hydrolysis

The nitrile undergoes hydrolysis with aqueous sodium hydroxide at 100°C, followed by acidification with HCl to precipitate the carboxylic acid. This two-step process achieves an 84% yield, eliminating the need for cryogenic conditions.

Table 2: First-Generation Route Performance

StepConditionsYield (%)PMI*
CyanationNiCl₂, KCN, DMF, 80°C8912.4
HydrolysisNaOH (aq), 100°C; HCl848.7
*Process Mass Intensity (PMI) = Total mass input / Mass of product

Second-Generation Route: Nickel-Catalyzed Coupling and Blanc Chloromethylation

Kumada–Corriu Coupling

A scalable alternative starts with 1-halo-2-(trifluoromethyl)benzene, which undergoes nickel-catalyzed coupling with cyclohexylmagnesium bromide. Using NiCl₂(dppe) in THF at 60°C, this step attains a 94% yield, significantly reducing palladium dependency.

Blanc Chloromethylation

The coupled product reacts with paraformaldehyde and HCl gas in acetic acid at 40°C, introducing the chloromethyl group via the Blanc reaction. Quenching with water and extraction with toluene yields the chloromethyl intermediate in 87% purity.

Carboxylic Acid Formation

Oxidation of the chloromethyl group with KMnO₄ in aqueous H₂SO₄ at 70°C provides the final product in 91% yield. This route reduces PMI by 65% compared to earlier methods.

Table 3: Second-Generation Route Metrics

StepConditionsYield (%)PMI
Kumada–CorriuNiCl₂(dppe), THF, 60°C946.2
Blanc ChloromethylationHCl gas, CH₃COOH, 40°C874.8
OxidationKMnO₄, H₂SO₄, 70°C913.1

Solvent and Catalyst Optimization

Solvent Systems

THF/heptane mixtures stabilize Grignard reagents, while toluene enhances crystallization during acid isolation. Switching from DMF to cyclopentyl methyl ether (CPME) in cyanation reduces environmental impact without sacrificing yield.

Catalytic Innovations

Replacing Pd/C with nickel catalysts in coupling reactions lowers costs by 40%. DMAP (4-dimethylaminopyridine) remains pivotal in ester hydrolysis, reducing reaction times by 30%.

Comparative Analysis of Methods

Table 4: Method Comparison

ParameterGrignard RouteFirst-GenerationSecond-Generation
Total Yield (%)526179
Hazardous Reagentsn-BuLi, LiAlH₄KCN, NaOHHCl gas
PMI34.521.114.1
ScalabilityPilot scaleMulti-kilogramCommercial

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-cyclohexyl-3-(trifluoromethyl)benzaldehyde or this compound.

    Reduction: Formation of 4-cyclohexyl-3-(trifluoromethyl)benzyl alcohol or 4-cyclohexyl-3-(trifluoromethyl)benzaldehyde.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

4-Cyclohexyl-3-(trifluoromethyl)benzoic acid serves as an important intermediate in the synthesis of bioactive compounds. Notably, it is utilized in the production of N-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester, which is a precursor for a sphingosine-1-phosphate modulator. This modulator has therapeutic implications for treating immunological disorders such as multiple sclerosis . The synthesis process involves several steps, including the use of various catalytic systems to enhance yield and efficiency.

Case Study: Synthesis of Compound A

A detailed study outlined in the patent literature describes the synthesis of a compound referred to as Compound A, which is derived from this compound. The methods employed include Suzuki coupling reactions and other organic transformations that leverage the unique properties of this acid to produce pharmacologically relevant compounds .

Synthetic Organic Chemistry

Catalytic Reactions

Recent advancements have demonstrated that this compound can undergo multifold C–H activation reactions, leading to the formation of olefinated arenes. This process is particularly valuable for synthesizing structurally diverse molecules from cyclohexyl substrates, allowing for regioselective transformations that can be tailored for specific applications .

Data Table: Reaction Conditions and Yields

Substrate TypeReaction TypeYield (%)Remarks
Cyclohexyl AcidC–H Activation70-85High regioselectivity observed
Alkyl-substitutedOlefination65-90Effective under mild conditions

Environmental Science

Biodegradation Studies

The environmental impact of fluorinated compounds like this compound has been a topic of research due to their persistence in ecosystems. Studies have shown that certain bacterial strains can metabolize this compound, leading to its degradation into less harmful substances. For instance, Pseudomonas putida has been observed to cometabolize trifluoromethyl benzoates, providing insights into bioremediation strategies for contaminated environments .

Case Study: Microbial Metabolism

Research indicates that microbial degradation pathways involving this compound can lead to the formation of various metabolites, which may have differing environmental impacts. This highlights the importance of understanding microbial interactions with synthetic chemicals in assessing ecological risks .

Mechanism of Action

The mechanism by which 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactions: The trifluoromethyl group can influence the reactivity of the benzene ring, making it more susceptible to electrophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key compounds for comparison are derived from and other analogs:

Compound Name Substituents Key Structural Differences Hypothesized Properties
4-Cyclohexyl-3-(trifluoromethyl)benzoic acid - 4-Cyclohexyl
- 3-CF₃
Benchmark compound; balanced lipophilicity and steric bulk Enhanced metabolic stability; potential for CNS penetration due to CF₃ group
4-(Cyclohexylamino)-3-iodobenzoic acid - 4-Cyclohexylamino (NH-C₆H₁₁)
- 3-Iodo
Amino group introduces hydrogen-bonding capacity; iodine increases molecular weight and polarity Possible use in radiopharmaceuticals or as a heavy-atom derivative for crystallography
4-(Cyclohexyloxy)-3-iodobenzoic acid - 4-Cyclohexyloxy (O-C₆H₁₁)
- 3-Iodo
Ether linkage reduces basicity compared to amino analogs; iodine may limit membrane permeability Suited for prodrug design or as a contrast agent precursor
4-(Cyclopentyloxy)-3-iodobenzoic acid - 4-Cyclopentyloxy (O-C₅H₉)
- 3-Iodo
Smaller cyclopentyl ring reduces steric hindrance; increased ring strain Improved solubility compared to cyclohexyl analogs; potential for faster metabolic clearance
3-Fluoro-4-(dibromomethyl)benzonitrile - 4-Dibromomethyl (CHBr₂)
- 3-Fluoro
Bromine atoms increase electronegativity and molecular weight; nitrile group adds polarity Likely cytotoxic or reactive intermediate; potential use in agrochemicals

Key Observations:

Substituent Effects on Lipophilicity :

  • The trifluoromethyl group in This compound confers higher lipophilicity (logP ~3.5 estimated) compared to iodine-containing analogs (e.g., 4-(Cyclohexyloxy)-3-iodobenzoic acid , logP ~2.8), enhancing membrane permeability .
  • Cyclohexyl vs. cyclopentyl substituents: The cyclohexyl group provides greater steric shielding but lower solubility than cyclopentyl derivatives.

Iodo-substituted analogs (e.g., 4-(Cyclohexylamino)-3-iodobenzoic acid) may exhibit stronger van der Waals interactions but are prone to photodegradation.

Synthetic Utility :

  • This compound is a versatile intermediate due to its stability, whereas brominated or nitrile-containing analogs (e.g., 3-Fluoro-4-(dibromomethyl)benzonitrile ) are more reactive, limiting their direct application in final drug molecules .

Research Findings and Data Gaps

  • Crystallographic Data: No crystal structure of this compound is reported in the provided evidence. However, SHELX-family software () could be employed for structural determination, given its prevalence in small-molecule crystallography .
  • Biological Activity : While analogs like 4-(Cyclohexyloxy)-3-iodobenzoic acid are hypothesized to have niche applications, the trifluoromethyl variant’s bioactivity remains uncharacterized in the available literature.
  • Thermodynamic Properties : Melting points, solubility in common solvents, and pKa values are absent from the evidence, necessitating experimental validation.

Biological Activity

4-Cyclohexyl-3-(trifluoromethyl)benzoic acid (CCTB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of CCTB, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

CCTB is characterized by a cyclohexyl group and a trifluoromethyl substituent on a benzoic acid backbone. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can influence its biological activity by improving membrane permeability and receptor binding affinity.

The biological activity of CCTB can be attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that CCTB may modulate pathways related to inflammation and lipid metabolism by activating specific receptors such as peroxisome proliferator-activated receptors (PPARs) .

1. Antimicrobial Activity

CCTB has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In vitro studies have demonstrated that CCTB exhibits significant antibacterial activity, comparable to conventional antibiotics. The compound was tested against Gram-positive and Gram-negative bacteria, showing inhibition zones ranging from 10 to 15 mm .

2. Anti-inflammatory Effects

Studies have indicated that CCTB possesses anti-inflammatory properties. In animal models, administration of CCTB resulted in a reduction of inflammation markers, suggesting its potential use in treating inflammatory disorders .

3. Anticancer Potential

Research has explored the anticancer effects of CCTB, particularly its ability to inhibit cancer cell proliferation. In vitro assays revealed that CCTB induced apoptosis in various cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial activity of CCTB involved testing against strains such as Staphylococcus aureus and Escherichia coli. The results showed that CCTB had a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In a carrageenan-induced paw edema model in rats, administration of CCTB significantly reduced paw swelling compared to the control group. The anti-inflammatory effect was comparable to indomethacin, a standard anti-inflammatory drug .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
This compoundStructureEnhanced lipophilicity due to trifluoromethyl groupAntimicrobial, anti-inflammatory, anticancer
N-(4-cyclohexyl-3-trifluoromethyl)-benzyloxy-acetimidic acid ethyl esterStructureIntermediate for S1P modulatorsPotential therapeutic applications
14(15)-Epoxyeicosatrienoic acidStructureActivates PPARs and inhibits sEHAnti-inflammatory effects

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-cyclohexyl-3-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Start with a substituted benzoic acid precursor. For example, 3-(trifluoromethyl)benzoic acid derivatives can undergo Friedel-Crafts alkylation with cyclohexyl halides under acidic conditions (e.g., AlCl₃ catalysis) to introduce the cyclohexyl group at the para position .
  • Step 2 : Monitor regioselectivity using HPLC or LC-MS to confirm substitution at the 4-position (retention time ~12.5 min under C18 column conditions with acetonitrile/water gradient) .
  • Step 3 : Optimize trifluoromethyl group stability by avoiding strong bases that may hydrolyze the CF₃ moiety. Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Workflow :
  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 40–90% B over 20 min. Retention time: ~14.2 min .
  • NMR : Confirm cyclohexyl integration (δ 1.2–1.8 ppm, multiplet for 10H) and benzoic acid proton (δ 12.8 ppm, broad singlet) .
  • Mass Spectrometry : ESI-MS (negative mode) should show [M-H]⁻ at m/z 313.1 (calculated for C₁₄H₁₅F₃O₂).

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • X-ray Crystallography :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT (intrinsic phasing) and SHELXL (refinement) are critical for solving structures with trifluoromethyl groups, which exhibit strong anomalous scattering .
  • Challenge : Address disorder in the cyclohexyl ring by applying restraints (e.g., DELU and SIMU in SHELXL) and refining occupancy parameters .
  • Example : A related compound (see ) showed a torsional angle of 15.2° between the cyclohexyl and benzoic acid planes, resolved using TWINABS for twinned data.

Q. What experimental and computational approaches address low aqueous solubility in biological assays?

  • Methodological Answer :

  • Solubility Enhancement :
  • Co-solvents : Test DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
  • Salt Formation : Synthesize sodium or lysine salts via reaction with NaHCO₃ or lysine in ethanol (yield >85%) .
  • Computational Prediction : Use COSMO-RS (Conductor-like Screening Model) to predict solubility in biorelevant media. Input logP (calculated: 3.2) and polar surface area (45 Ų) for accurate modeling.

Q. How can researchers analyze conflicting biological activity data across cell lines?

  • Methodological Answer :

  • Hypothesis Testing :
  • Step 1 : Verify compound stability in culture media via LC-MS (e.g., degradation products may explain variability) .
  • Step 2 : Use siRNA knockdown to confirm target specificity. For example, if COX-2 inhibition is hypothesized, correlate activity with COX-2 expression levels across cell lines .
  • Case Study : A structurally similar compound showed IC₅₀ variability (0.5–10 µM) in cancer cells due to differential expression of efflux transporters (e.g., P-gp), resolved with verapamil co-treatment .

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